Oroxylin 7-O-glucoside
Description
Chemical Identity and Structural Characterization of Oroxylin A-7-O-glucoside
Systematic Nomenclature and IUPAC Classification
Oroxylin A-7-O-glucoside is systematically named 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one . Its IUPAC classification reflects the fusion of a flavonoid aglycone (oroxylin A) with a β-D-glucopyranosyl moiety at the 7-hydroxy position. The molecular formula is C$${22}$$H$${22}$$O$$_{10}$$ , with a molecular weight of 446.4 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one |
| Molecular Formula | C$${22}$$H$${22}$$O$$_{10}$$ |
| Molecular Weight | 446.4 g/mol |
Molecular Architecture: Flavonoid-Glucuronide Conjugation Patterns
The compound comprises a flavone backbone (oroxylin A) conjugated to a glucose unit via a β-glycosidic bond at the 7-hydroxyl position. The aglycone, oroxylin A, features a 5-hydroxy-6-methoxy substitution pattern on the A-ring and a phenyl group at the C-2 position of the B-ring. The glucoside moiety adopts a pyranose conformation, with the glycosidic linkage confirmed as β-anomeric via nuclear magnetic resonance (NMR) spectroscopy.
Key structural features include:
Spectroscopic Profiling (NMR, MS, IR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR data confirm the structure:
- ¹H-NMR (DMSO-d$$6$$) :
- ¹³C-NMR (DMSO-d$$_6$$) :
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) reveals:
- [M + Na]$$^+$$ : m/z 469.1 (calc. 469.1 for C$${22}$$H$${22}$$O$$_{10}$$Na).
- Fragmentation : Loss of glucose (162 amu) yields the aglycone ion at m/z 307.
Infrared (IR) Spectroscopy
IR absorption bands (cm⁻¹):
Crystallographic Analysis and Three-Dimensional Conformational Studies
Experimental X-ray crystallographic data for Oroxylin A-7-O-glucoside remain unreported. However, computational models predict a planar flavonoid core with the glucose unit adopting a $$ ^4C_1 $$ chair conformation. Density functional theory (DFT) simulations suggest intramolecular hydrogen bonds between the C-5 hydroxyl and the glucose C-3'' hydroxyl, stabilizing the structure.
| Conformational Feature | Description |
|---|---|
| Flavonoid core planarity | < 5° deviation from coplanarity |
| Glucose ring conformation | $$ ^4C_1 $$ chair |
| Key hydrogen bonds | O5-H···O3'' (2.8 Å) |
Properties
Molecular Formula |
C22H22O10 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
InChI Key |
RQZJKRNQAPBBAP-IWLDQSELSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Botanical Extraction Methods
Conventional Solvent Extraction
The most common method for isolating Oroxylin A-7-O-glucoside involves solvent extraction from plant biomass. Key steps include:
- Plant Material Preparation : Dried bark or roots of Oroxylum indicum or Scutellaria baicalensis are pulverized into fine powder.
- Primary Extraction : Polar solvents like 70–80% methanol or ethanol are used to solubilize flavonoids. For example, 100 kg of Oroxylum indicum bark powder extracted with 80% methanol yielded 12–15% crude extract.
- Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate to separate glucuronides from polar impurities. Ethyl acetate fractions from Scutellaria baicalensis yielded 8–10% Oroxylin A-7-O-glucoside.
Table 1: Solvent Extraction Efficiency
| Parameter | Methanol (80%) | Ethanol (70%) | Ethyl Acetate |
|---|---|---|---|
| Crude Extract Yield (%) | 12–15 | 10–12 | 8–10 |
| Purity (HPLC, %) | 60–65 | 55–60 | 70–75 |
Advanced Extraction Techniques
Modern methods improve yield and reduce processing time:
- Ultrasound-Assisted Extraction (UAE) : Sonication at 40 kHz for 30 minutes increased yield by 20% compared to maceration.
- Accelerated Solvent Extraction (ASE) : At 100°C and 1,500 psi, ASE achieved 95% recovery of Oroxylin A-7-O-glucoside in 15 minutes.
- Tissue-Smashing Extraction : High-speed homogenization disrupted plant cell walls, releasing intracellular metabolites with 85% efficiency.
Semi-Synthetic Approaches
Baicalin-Based Synthesis
A scalable semi-synthetic route starting from Baicalin (a abundant flavonoid in Scutellaria species) involves three steps:
- Esterification : Baicalin is treated with methanol and sulfuric acid to form Baicalin methyl ester (91% yield).
- Methylation : Using dimethyl sulfate and potassium carbonate in DMF, the 6-OH group is selectively methylated to yield Oroxylin A-7-glucuronide methyl ester (89% yield).
- Acid Hydrolysis : Hydrolysis with concentrated sulfuric acid removes the glucuronide group, producing Oroxylin A-7-O-glucoside (72% yield).
Table 2: Semi-Synthetic Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 80°C, 6 h | 91 | 95 |
| Methylation | (CH₃)₂SO₄, K₂CO₃, DMF, 25°C | 89 | 92 |
| Hydrolysis | H₂SO₄, H₂O, 100°C, 3 h | 72 | 98 |
Chemical Glycosylation
Direct glycosylation of Oroxylin A involves:
- Protecting Group Strategy : The 5-OH and 7-OH groups are protected using trimethylsilyl chloride before glucoside coupling.
- Koenigs-Knorr Reaction : Reaction with acetobromo-α-D-glucose and silver oxide yields the acetylated glucoside, which is deprotected with NaOH (65% overall yield).
Enzymatic Synthesis
Glycosyltransferase-Mediated Synthesis
Enzymatic methods offer regioselectivity and mild conditions:
- Enzyme Source : UDP-glucosyltransferases from Bacillus subtilis or recombinant E. coli.
- Reaction Optimization : At pH 7.5 and 37°C, the conversion rate reached 80% with 10 mM UDP-glucose.
Table 3: Enzymatic vs. Chemical Glycosylation
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield (%) | 80 | 65 |
| Selectivity | 7-OH only | Mixed positions |
| Reaction Time (h) | 24 | 48 |
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production
Cost-Effective Protocols
Quality Control Standards
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <50 ppm (ethanol, methanol) |
| Heavy Metals | <10 ppm |
Comparative Analysis of Methods
Table 4: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Botanical Extraction | Low cost, natural sourcing | Low yield (8–15%), seasonal variability |
| Semi-Synthetic | High purity (98%), scalable | Toxic reagents (H₂SO₄, (CH₃)₂SO₄) |
| Enzymatic | Eco-friendly, regioselective | High enzyme cost, slow kinetics |
Chemical Reactions Analysis
Types of Reactions
Oroxylin A-7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Oroxylin A-7-O-glucoside include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from the reactions of Oroxylin A-7-O-glucoside include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Oroxylin A-7-O-glucoside serves as a model compound for studying flavonoid glucuronides, offering insights into their chemical properties. The compound exhibits significant prolyl oligopeptidase inhibitory activity, which is crucial in modulating several cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt pathways . This modulation is pivotal in the treatment of various diseases, including cancer and inflammation.
Therapeutic Applications
2.1 Cancer Treatment
Numerous studies highlight the anticancer properties of Oroxylin A-7-O-glucoside:
- Breast Cancer : Oroxylin A has been shown to inhibit glycolysis-dependent proliferation of breast cancer cells by suppressing HIF1α stabilization through SIRT3 activation. In vivo studies demonstrated its effectiveness in reducing tumor growth in transplanted human breast tumors .
- HSC-3 Cells : Research indicates that Oroxylin A induces apoptosis in HSC-3 cancer cells through DNA breakage and caspase activation, suggesting its potential as an anticancer agent .
2.2 Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway. In models of sepsis, Oroxylin A reduced inflammatory cytokine levels and improved survival rates in endotoxemia-induced mice .
2.3 Neuroprotection
Oroxylin A exhibits neuroprotective properties against oxidative stress and inflammation, making it a candidate for treating neurological disorders. Its ability to modulate signaling pathways involved in neuroinflammation supports its potential therapeutic role .
2.4 Antimicrobial Activity
Recent studies have shown that Oroxylin A suppresses the growth of Toxoplasma gondii, indicating its potential as an antiparasitic agent with low side effects .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies reveal that Oroxylin A-7-O-glucoside has favorable absorption characteristics, with significant systemic exposure observed in vivo. The compound's pharmacokinetic profile was assessed using advanced techniques such as ultra-high-performance liquid chromatography, confirming its presence in plasma after administration .
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Pharmacokinetics | Ultra-high-performance liquid chromatography | Confirmed systemic exposure post-administration |
| Anticancer Activity | In vitro assays on HSC-3 cells | Induced apoptosis via DNA fragmentation |
| Anti-inflammatory Effects | Mouse models of sepsis | Inhibited TLR4/NF-κB pathway, improved survival rates |
Future Directions and Research Opportunities
The diverse applications of Oroxylin A-7-O-glucoside present numerous avenues for future research:
- Clinical Trials : More extensive clinical trials are needed to validate its efficacy in treating chronic diseases.
- Mechanistic Studies : Further exploration of its mechanisms at the molecular level can provide deeper insights into its therapeutic potential.
- Formulation Development : Investigating novel formulations could enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of Oroxylin A-7-O-glucoside involves the inhibition of prolyl oligopeptidase, an enzyme that plays a role in various cellular processes. By inhibiting this enzyme, Oroxylin A-7-O-glucoside can modulate signaling pathways and exert its therapeutic effects. The compound has been shown to affect pathways such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules like TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, and Nrf-2 .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Structural Insights :
- Sugar Type: Glucuronides (e.g., baicalin, wogonoside) exhibit higher polarity and solubility than glucosides due to the carboxylic acid group in glucuronic acid .
- Substituent Positions: Oroxylin derivatives are characterized by a methoxy group at C-6, while wogonoside has a methoxy group at C-8 .
Pharmacological Activity Comparison
Key Findings :
- NFAT Modulation : Oroxylin A-7-O-glucuronide enhances NFAT activity at 40 μM, while baicalein achieves similar effects at lower concentrations (10 μM) .
- Biphasic Effects: Flavonoids like baicalein and oroxylin A exhibit concentration-dependent dual roles (activation at low doses, inhibition at high doses) in NFAT signaling .
- Enzyme Inhibition : Oroxylin A-7-O-glucuronide inhibits SHP1/2 phosphatases, critical for T-cell activation, with stronger potency against SHP1 .
Pharmacokinetic Comparison
Table 3: Pharmacokinetic Profiles
Biological Activity
Oroxylin A-7-O-glucoside (OA-7-O-glucoside) is a flavonoid glycoside derived from the medicinal plant Oroxylum indicum . It has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of OA-7-O-glucoside, supported by research findings and case studies.
Oroxylin A-7-O-glucoside is characterized by its flavonoid structure, which contributes to its biological efficacy. The compound primarily exerts its effects through the inhibition of prolyl oligopeptidase (POP), an enzyme implicated in various cellular processes. By inhibiting POP, OA-7-O-glucoside modulates several important signaling pathways, including:
- NF-κB
- MAPK
- ERK1/2
- Wnt/β-catenin
- PTEN/PI3K/Akt
These pathways are crucial in regulating inflammation, cell proliferation, apoptosis, and metastasis in cancer cells .
1. Anticancer Activity
Numerous studies have highlighted the potential of OA-7-O-glucoside as an anti-cancer agent. For instance:
- Breast Cancer : OA-7-O-glucoside has demonstrated the ability to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). It reduces tumor mass and volume in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction .
- Mechanism : The compound reduces oxidative stress under hypoxic conditions by upregulating SIRT3, which leads to destabilization of HIF-α and increased prolyl hydroxylase activity. Additionally, it downregulates NF-κB signaling, which is often activated in cancer progression .
2. Anti-inflammatory Effects
Oroxylin A-7-O-glucoside exhibits potent anti-inflammatory properties:
- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases .
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), further supporting its anti-inflammatory profile .
3. Antimicrobial Activity
Research indicates that OA-7-O-glucoside possesses significant antimicrobial properties:
- Antiviral Activity : Studies have shown that it can suppress the intracellular proliferation of Toxoplasma gondii, a significant pathogen affecting immunocompromised individuals. In vivo studies demonstrated that OA-treated mice exhibited improved survival rates compared to controls .
4. Antioxidant Properties
The antioxidant capacity of OA-7-O-glucoside has been well-documented:
- Lipid Peroxidation Prevention : It has been shown to prevent FeSO4-induced lipid peroxidation in liver homogenates, indicating strong cytoprotective effects against oxidative damage .
Case Study 1: Breast Cancer Treatment
A study investigated the effects of OA on breast cancer cell lines. Results indicated that treatment with OA led to a significant reduction in cell viability and migration. The study concluded that OA could be a promising candidate for breast cancer therapy due to its ability to target multiple pathways involved in tumor progression .
Case Study 2: Anti-Toxoplasma Activity
In a preclinical model using mice infected with Toxoplasma gondii, treatment with OA resulted in a marked reduction in parasite load and improved survival rates. This study highlighted the potential of OA as an alternative therapeutic agent against parasitic infections, particularly for patients with compromised immune systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Oroxylin A-7-O-glucoside, it is useful to compare it with other flavonoids:
| Compound | Main Activity | Unique Mechanism |
|---|---|---|
| Oroxylin A | Anti-cancer | Inhibition of prolyl oligopeptidase |
| Baicalin | Anti-inflammatory | Modulation of NF-κB signaling |
| Wogonoside | Antioxidant | ROS scavenging |
| Chrysin-7-O-glucuronide | Antimicrobial | Disruption of bacterial cell membranes |
Oroxylin A-7-O-glucoside stands out due to its specific enzyme inhibitory activity and broad spectrum of biological effects.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Oroxylin A-7-O-glucoside in plant extracts?
To ensure accurate identification and quantification, researchers should employ a combination of chromatographic and spectroscopic techniques:
- HPLC with UV/ELSD detection : Use reverse-phase C18 columns and mobile phases containing acetic acid-acetonitrile gradients for baseline separation of flavone glucosides like Oroxylin A-7-O-glucoside. UV detection at 280–330 nm is optimal for flavones .
- Mass spectrometry (MS) : Electrospray ionization (ESI)-MS in negative ion mode can confirm the molecular ion ([M-H]⁻ at m/z 445) and fragmentation patterns. High-resolution MS (HRMS) aids in distinguishing isobaric compounds .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for structural elucidation, particularly to differentiate between 7-O-glucoside and 7-O-glucuronide derivatives .
Q. How should Oroxylin A-7-O-glucoside be stored to maintain stability in laboratory settings?
- Storage conditions : Store in airtight, light-protected containers at –20°C for long-term stability. Solutions should be prepared fresh or aliquoted and frozen (–20°C) to avoid hydrolysis, with a maximum storage period of 2 weeks .
- Handling : Avoid repeated freeze-thaw cycles. Lyophilized powders are stable at 4°C for short-term storage if desiccated .
Advanced Research Questions
Q. What experimental designs are effective for studying Oroxylin A-7-O-glucoside’s enzyme inhibition mechanisms (e.g., prolyl oligopeptidase)?
- Enzyme inhibition assays : Use recombinant prolyl oligopeptidase (POP) in fluorometric assays with substrates like Z-Gly-Pro-AMC. Oroxylin A-7-O-glucoside (100 µM) inhibits ~34% of POP activity, requiring dose-response curves (e.g., 10–200 µM) to calculate IC₅₀ values .
- Structural analysis : Molecular docking (e.g., AutoDock Vina) can model interactions between Oroxylin A-7-O-glucoside and enzyme active sites. Compare with analogs (e.g., baicalin) to identify critical functional groups .
Q. How can researchers resolve contradictions in reported bioactivity data for Oroxylin A-7-O-glucoside?
- Source variability : Bioactivity may differ due to plant extraction methods (e.g., Scutellaria racemosa vs. S. baicalensis). Standardize starting material using markers like baicalin and wogonoside .
- Metabolite interference : In vivo studies must distinguish between the glucoside and its aglycone (oroxylin A). Use HPLC-DAD-ESI-MS to detect metabolites in serum, as aglycones exhibit distinct pharmacokinetic profiles .
Q. What methodologies are used to determine pharmacokinetic parameters of Oroxylin A-7-O-glucoside in animal models?
- Plasma extraction : Protein precipitation with acetonitrile or methanol followed by SPE (solid-phase extraction) improves recovery rates (~85–95%) .
- LC-MS/MS quantification : Validate assays for precision (RSD <15%), accuracy (80–120%), and stability (freeze-thaw, short-term). Key parameters include Cmax , Tmax , and AUC .
- Tissue distribution : Use radiolabeled tracers (e.g., ¹⁴C) or imaging mass spectrometry to track accumulation in target organs .
Methodological Challenges and Solutions
Q. How can Oroxylin A-7-O-glucoside be differentiated from structurally similar flavones (e.g., wogonoside) in complex mixtures?
- Chromatographic separation : Optimize HPLC gradients with 1% acetic acid-acetonitrile to resolve co-eluting peaks. For example, Oroxylin A-7-O-glucoside elutes later than wogonoside due to its methoxy group .
- MS/MS fragmentation : Key fragments include m/z 269 (aglycone) and m/z 175 (glucuronide loss), contrasting with wogonoside’s m/z 284 aglycone .
Q. What strategies improve the yield of Oroxylin A-7-O-glucoside during plant extraction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
